molecular formula C21H20N2O6 B11384835 N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-2-(2-nitrophenoxy)acetamide

N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B11384835
M. Wt: 396.4 g/mol
InChI Key: DAEGTWJWSZDMLV-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a furan ring, a methoxyphenyl group, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction is initiated by potassium hydride, leading to the formation of the desired compound through an imine–imine rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the furan ring could lead to a furanone derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]-2-(2-nitrophenoxy)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]-2-(2-nitrophenoxy)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C21H20N2O6/c1-27-17-10-8-16(9-11-17)13-22(14-18-5-4-12-28-18)21(24)15-29-20-7-3-2-6-19(20)23(25)26/h2-12H,13-15H2,1H3

InChI Key

DAEGTWJWSZDMLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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